Omeprazole sulfone
Übersicht
Beschreibung
Omeprazole sulfone is a metabolite of omeprazole, a widely used proton pump inhibitor. Omeprazole is primarily used to treat gastroesophageal reflux disease, peptic ulcers, and other conditions characterized by excessive gastric acid secretion. This compound is formed through the sulfoxidation of omeprazole by the enzyme cytochrome P450 3A4 .
Wirkmechanismus
Target of Action
Omeprazole sulfone is the major metabolite of omeprazole, a well-known proton pump inhibitor . The primary target of this compound is the enzyme system of hydrogen/potassium adenosine triphosphatase (H+/K+ ATPase), also known as the proton pump of the gastric parietal cell .
Mode of Action
This compound, like its parent compound omeprazole, works by irreversibly blocking the H+/K+ ATPase enzyme system . This action inhibits the secretion of gastric acid, effectively reducing the acidity in the stomach .
Biochemical Pathways
This compound is formed by the sulfoxidation of omeprazole under the action of cytochrome P450 (CYP)3A4 . The metabolic ratios (MR) of 5-hydroxy omeprazole and this compound were found to be lower in the follicular phase compared with the luteal phase .
Pharmacokinetics
Omeprazole is extensively metabolized by CYP3A4 and CYP2C19, and the metabolites include this compound and 5-hydroxyomeprazole . The pharmacokinetics of omeprazole have been studied in infants and children, and the elimination half-life is 56 and 58 minutes in infants and children, respectively .
Result of Action
The inhibition of gastric acid secretion by this compound results in the treatment of conditions such as gastroesophageal reflux disease (GERD), peptic ulcer disease, and other diseases characterized by the oversecretion of gastric acid .
Action Environment
The metabolism of omeprazole to this compound can be influenced by environmental factors such as hormonal levels. For instance, high estrogen levels during the follicular phase of the menstrual cycle may result in increased absorption of omeprazole . Additionally, coadministration of certain drugs, such as ketoconazole, can markedly inhibit the metabolism of omeprazole to this compound .
Biochemische Analyse
Biochemical Properties
Omeprazole sulfone interacts with enzymes such as CYP2C19 and CYP3A4 during its metabolism . The metabolic ratios of 5-hydroxy omeprazole and this compound were found to be lower in the follicular phase compared to the luteal phase, suggesting that the metabolism of omeprazole is low in the follicular phase .
Cellular Effects
This compound, as a metabolite of omeprazole, may share some of the cellular effects of omeprazole. Omeprazole has been shown to have effects on various types of cells and cellular processes . It has been suggested to have anti-inflammatory effects in vitro and in vivo .
Molecular Mechanism
The activated form of omeprazole binds covalently with sulfhydryl groups of cysteine in the H+, K±ATPase, irreversibly inactivating the pump molecule . This mechanism may also apply to this compound, given its structural similarity to omeprazole.
Temporal Effects in Laboratory Settings
In a study, the pharmacokinetics of omeprazole and its metabolites, including this compound, were evaluated in three phases of the menstrual cycle . The study found that the metabolic ratios of 5-hydroxy omeprazole and this compound were lower in the follicular phase compared to the luteal phase .
Dosage Effects in Animal Models
While specific studies on this compound dosage effects in animal models are limited, studies on omeprazole, from which this compound is derived, suggest that the effects of the product vary with different dosages .
Metabolic Pathways
This compound is a metabolite of omeprazole, which is metabolized by CYP2C19 and CYP3A4 . The metabolic pathways of omeprazole involve these enzymes, and it’s reasonable to assume that this compound is involved in similar pathways.
Transport and Distribution
After absorption into the systemic circulation, omeprazole, the parent compound of this compound, diffuses into the parietal cells of the stomach and accumulates in the acidic secretory canaliculi . It’s plausible that this compound follows a similar transport and distribution pattern.
Subcellular Localization
The subcellular localization of this compound is not explicitly documented in the literature. Given that omeprazole accumulates in the acidic secretory canaliculi of the stomach’s parietal cells , it’s plausible that this compound may also be found in similar subcellular locations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of omeprazole sulfone involves the oxidation of omeprazole thioether. One common method includes dissolving omeprazole thioether in dichloromethane, followed by the addition of metachloroperbenzoic acid. The reaction mixture is then concentrated under reduced pressure. The product is further purified using silica gel column chromatography with ethyl acetate and petroleum ether as eluents .
Industrial Production Methods: In industrial settings, this compound is produced using similar oxidation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is often obtained as an off-white solid with a yield of approximately 78% .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Omeprazol-Sulfon durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Weitere Oxidation kann zur Bildung von Omeprazol-Sulfon-N-Oxid führen.
Reduktion: Obwohl weniger verbreitet, können Reduktionsreaktionen Omeprazol-Sulfon wieder in seine Vorläuferformen umwandeln.
Substitution: Substitutionsreaktionen können an den Methoxy- oder Sulfonylgruppen auftreten, was zur Bildung verschiedener Derivate führt.
Häufige Reagenzien und Bedingungen:
Oxidation: meta-Chlorperbenzoesäure in Dichlormethan.
Reduktion: Wasserstoffgas in Gegenwart eines Palladiumkatalysators.
Substitution: Verschiedene Nukleophile unter basischen oder sauren Bedingungen.
Hauptprodukte:
Omeprazol-Sulfon-N-Oxid: Wird durch weitere Oxidation gebildet.
Hydroxy-Derivate: Werden durch Substitutionsreaktionen gebildet.
Wissenschaftliche Forschungsanwendungen
Omeprazol-Sulfon hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Biologie: Wird wegen seiner potenziellen entzündungshemmenden Wirkungen im zentralen Nervensystem untersucht.
Industrie: Wird in der Qualitätskontrolle von pharmazeutischen Formulierungen verwendet, die Omeprazol enthalten.
5. Wirkmechanismus
Omeprazol-Sulfon übt seine Wirkungen aus, indem es das Enzym Wasserstoff/Kalium-Adenosintriphosphatase (H+/K+ ATPase) hemmt, das in den Magensäurezellen zu finden ist. Diese Hemmung führt zu einer Verringerung der Magensäuresekretion. Die Sulfongruppe erhöht die Bindungsaffinität der Verbindung zum Enzym, was sie zu einem potenten Inhibitor macht .
Ähnliche Verbindungen:
Esomeprazol: Das S-Enantiomer von Omeprazol, ebenfalls ein Protonenpumpenhemmer.
Lansoprazol: Ein weiterer Protonenpumpenhemmer mit einem ähnlichen Wirkmechanismus.
Rabeprazol: Bekannt für seinen schnellen Wirkungseintritt im Vergleich zu Omeprazol.
Einzigartigkeit: Omeprazol-Sulfon ist aufgrund seines spezifischen Stoffwechselwegs und der Bildung unterschiedlicher Metaboliten einzigartig. Seine Sulfongruppe bietet eine höhere Bindungsaffinität zum H+/K+ ATPase-Enzym, was es zu einem stärkeren Inhibitor im Vergleich zu einigen anderen Protonenpumpenhemmern macht .
Vergleich Mit ähnlichen Verbindungen
Esomeprazole: The S-enantiomer of omeprazole, also a proton pump inhibitor.
Lansoprazole: Another proton pump inhibitor with a similar mechanism of action.
Rabeprazole: Known for its rapid onset of action compared to omeprazole.
Uniqueness: Omeprazole sulfone is unique due to its specific metabolic pathway and the formation of distinct metabolites. Its sulfone group provides a higher binding affinity to the H+/K+ ATPase enzyme, making it a more potent inhibitor compared to some other proton pump inhibitors .
Eigenschaften
IUPAC Name |
6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfonyl]-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-10-8-18-15(11(2)16(10)24-4)9-25(21,22)17-19-13-6-5-12(23-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXEQEYRTSRFZEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)(=O)C2=NC3=C(N2)C=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40237116 | |
Record name | Omeprazole sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40237116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88546-55-8 | |
Record name | Omeprazole sulfone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88546-55-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Omeprazole sulfone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088546558 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Omeprazole sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40237116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OMEPRAZOLE SULFONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76X040Z74O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Omeprazole sulfone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014012 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is omeprazole sulfone formed in the body?
A1: this compound is generated through the sulfoxidation of omeprazole, primarily mediated by the cytochrome P450 enzyme CYP3A4. [, , , , ] This metabolic pathway represents a significant route of omeprazole elimination alongside the CYP2C19-dependent formation of 5-hydroxyomeprazole. [, ]
Q2: Does the formation of this compound differ between individuals?
A2: Yes, the formation of this compound exhibits interindividual variability influenced by factors like CYP3A4 activity, age, and co-administration of drugs that can induce or inhibit CYP3A4. [, , ] For example, individuals identified as CYP3A4 poor metabolizers tend to display lower levels of this compound compared to extensive metabolizers. [, , ]
Q3: Can this compound itself be further metabolized?
A3: While this compound is considered a major metabolite, studies indicate that it can undergo further metabolism, although the specific pathways and enzymes involved are not fully characterized. [, ]
Q4: How is this compound eliminated from the body?
A5: this compound is primarily eliminated through urine, although a small fraction may also be excreted in feces. [, ]
Q5: Can other drugs affect the formation of this compound?
A6: Yes, several drugs can influence the formation of this compound by either inducing or inhibiting CYP3A4 activity. [, , ] For instance, co-administration with CYP3A4 inducers like rifampicin can increase this compound formation, while inhibitors like ketoconazole can decrease its levels. [, , ]
Q6: Does this compound contribute to drug-drug interactions?
A7: While this compound is a relatively weak inhibitor of CYP2C19 and CYP3A4 compared to omeprazole itself, its contribution to drug-drug interactions shouldn't be entirely disregarded. [] Its presence, particularly at higher concentrations, might augment the inhibitory effects of omeprazole on these enzymes, potentially altering the metabolism of co-administered drugs. []
Q7: What analytical techniques are employed to quantify this compound in biological samples?
A8: Various analytical techniques have been developed and validated for the accurate and sensitive quantification of this compound in biological matrices like plasma, serum, and urine. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection or tandem mass spectrometry (MS/MS) are commonly employed methods. [, , , , , , , ]
Q8: What are the advantages of using HPLC-MS/MS for this compound analysis?
A9: HPLC-MS/MS offers high sensitivity and selectivity, enabling accurate quantification even at low concentrations in complex biological samples. [, , , ] This technique also allows simultaneous analysis of omeprazole, 5-hydroxyomeprazole, and this compound, providing a comprehensive assessment of omeprazole metabolism. [, , , ]
Q9: Are there any rapid methods for analyzing this compound?
A10: Yes, fast HPLC methods using monolithic columns have been developed, significantly reducing analysis time while maintaining sensitivity and accuracy for this compound quantification. [, ] These methods are particularly useful in high-throughput screening and biotransformation studies. [, ]
Q10: How are analytical methods for this compound validated?
A11: Analytical methods for this compound undergo rigorous validation procedures to ensure accuracy, precision, specificity, linearity, and sensitivity. [, ] These validation parameters are essential for generating reliable and reproducible data for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.